
Spectroscopic Profile of 2-Amino-3-bromo-5-
methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

methylpyrazine

Cat. No.: B112963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 2-Amino-3-bromo-5-methylpyrazine. The information presented

herein is essential for the identification, characterization, and quality control of this important

building block in medicinal chemistry and drug development. This document details

experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for

their acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Amino-3-
bromo-5-methylpyrazine.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.83 Singlet 1H Pyrazine C6-H

4.93 Singlet (broad) 2H -NH₂

2.41 Singlet 3H -CH₃
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Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppm Assignment

153.2 C2 (-NH₂)

147.9 C5 (-CH₃)

140.1 C6

118.5 C3 (-Br)

20.8 -CH₃

Note: These are predicted chemical shift values and should be used as a reference.

Experimental verification is recommended.

Table 3: Mass Spectrometry Data
m/z Interpretation

190.2 [M+H]⁺

188.03 Molecular Weight

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Table 4: Representative Infrared (IR) Spectroscopic Data
The following data is for the structurally similar compound 2-Amino-5-bromopyrazine and is

provided for illustrative purposes. The key vibrational modes are expected to be comparable.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Strong, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

~3100-3000 Medium Aromatic C-H stretch

~1640 Strong N-H scissoring

~1580 Medium-Strong C=N stretch (ring)

~1450 Medium C-H bend (methyl)

~1150 Medium C-N stretch

~840 Strong C-H out-of-plane bend

~600 Medium C-Br stretch

Note: This is representative data for a related compound. The exact peak positions for 2-
Amino-3-bromo-5-methylpyrazine may vary.

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2-Amino-3-bromo-5-methylpyrazine is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data

acquisition.

¹H NMR Parameters:
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Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.

Spectral Width: A spectral width of -2 to 12 ppm is commonly used.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a

spectrum with single lines for each carbon atom.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.

Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups

present in the molecule.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

Background Correction: A background spectrum of the clean, empty ATR crystal is

recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify

the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight

of the compound.

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately

1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an ESI source.

Data Acquisition Parameters:

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

Capillary Voltage: Set between 3-5 kV.

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

Mass Range: A scan range of m/z 50-500 is generally sufficient.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and confirm the molecular weight of the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-3-bromo-5-methylpyrazine.

General Workflow for Spectroscopic Analysis

Compound Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of
2-Amino-3-bromo-5-methylpyrazine

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(ESI-MS)

Structure Elucidation &
Verification

Purity Assessment

Final_Report

Final Report Generation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromo-5-
methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112963#spectroscopic-data-for-2-amino-3-bromo-5-
methylpyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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